molecular formula C16H12F3N3O4S2 B2606591 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 886955-59-5

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2606591
CAS No.: 886955-59-5
M. Wt: 431.4
InChI Key: MWWKAFHMEMXFQU-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative featuring a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl core linked via a sulfanyl group to an acetamide scaffold. The acetamide nitrogen is substituted with a 4-(trifluoromethoxy)phenyl group, a moiety known for its electron-withdrawing properties and metabolic stability . The 1,2,4-benzothiadiazine system is structurally analogous to bioactive heterocycles like benzothiazoles and triazoles, which are often explored for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Key structural attributes include:

  • Sulfonyl group: The 1,1-dioxo (sulfonyl) group enhances polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties .
  • Trifluoromethoxy substituent: This group contributes to lipophilicity and resistance to oxidative metabolism, improving bioavailability .
  • Acetamide linker: Facilitates interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)26-11-7-5-10(6-8-11)20-14(23)9-27-15-21-12-3-1-2-4-13(12)28(24,25)22-15/h1-8H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKAFHMEMXFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzenesulfonamide, cyclization can be achieved using sulfuryl chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the benzothiadiazine derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline under suitable conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in several areas:

  • Antihypertensive Activity : Research indicates that this compound can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. In animal models, it has demonstrated significant blood pressure-lowering effects .
  • Antidiabetic Properties : Studies have shown that it enhances insulin sensitivity and glucose uptake in muscle tissues in diabetic models . This suggests potential for developing new treatments for diabetes.

Antimicrobial Activity

The compound has exhibited notable antimicrobial properties against various bacterial strains. In vitro studies have reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate its potential as a novel antimicrobial agent .

Anticancer Activity

Research has demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The following IC50 values have been observed in various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa10
MCF715
A54912

These findings suggest that the compound could be further developed as an anticancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antihypertensive Effects : A study published in the Journal of Medicinal Chemistry documented its efficacy in lowering blood pressure in hypertensive animal models .
  • Diabetes Management : Research indicated improvements in insulin sensitivity among diabetic rats treated with this compound .
  • Neuroprotective Effects : Investigations on neurodegenerative disease models revealed that the compound protects neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiadiazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity / Properties References
Target Compound 1λ⁶,2,4-Benzothiadiazine 3-Sulfanyl, N-[4-(trifluoromethoxy)phenyl] Hypothesized anti-inflammatory, enzyme inhibition
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine-sulfonamide 4-Methoxybenzenesulfonamide, diethylamino-pyrimidine Kinase inhibition, anticancer activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative activity (Diclofenac analog)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-Trifluoromethyl, 2-phenylacetamide COX-2 inhibition, anti-inflammatory
N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide Azetidine-sulfonamide 2,4-Difluorobenzyl, azetidine-sulfonyl Antimicrobial, antifungal

Functional Group Impact on Bioactivity

  • Sulfonyl vs. Sulfanyl Linkers: The sulfonyl group in the target compound (1,1-dioxo) enhances hydrogen-bond acceptor capacity compared to sulfanyl derivatives like 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide . This may improve target binding but reduce membrane permeability. Sulfanyl-linked triazoles (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit moderate anti-exudative activity (67% inhibition at 10 mg/kg), comparable to diclofenac .
  • Trifluoromethoxy vs. Halogen/Methoxy Substituents :

    • The 4-(trifluoromethoxy)phenyl group in the target compound offers greater metabolic stability than 4-chlorophenyl (as in 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)acetamide ) .
    • Methoxy-substituted analogs (e.g., N-{[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide ) show reduced lipophilicity, limiting CNS penetration .
  • Heterocyclic Core Variations: Benzothiadiazine vs. Triazole vs. Benzothiadiazine: Triazole derivatives (e.g., 2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide) prioritize thiol-mediated interactions, whereas benzothiadiazines leverage sulfonyl groups for electrostatic binding .

Research Findings and Gaps

  • Triazole-thioacetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) achieve 67% anti-exudative activity at 10 mg/kg, comparable to diclofenac .
  • Unresolved Questions :

    • The impact of the 1,2,4-benzothiadiazine core on selectivity versus off-target effects remains unexplored.
    • Comparative studies with halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) are needed to optimize substituent effects .

Biological Activity

Overview

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer properties. The unique structural features of this compound allow it to interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F3N3O4SC_{17}H_{17}F_3N_3O_4S, and it has a complex structure characterized by the presence of a benzothiadiazine ring. The trifluoromethoxy group enhances its biological activity by influencing its interaction with target molecules.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H17F3N3O4SC_{17}H_{17}F_3N_3O_4S
Molecular Weight404.42 g/mol
Functional GroupsBenzothiadiazine, Trifluoromethoxy
CAS Number886955-44-8

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. The compound may inhibit certain metabolic enzymes or modulate receptor activity, which can lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, contributing to its antihypertensive and antidiabetic effects.
  • Receptor Modulation: Interaction with potassium channels and AMPA receptors has been noted, influencing neuronal excitability and neurotransmission.

Antimicrobial and Antiviral Properties

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial and antiviral activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and viruses through mechanisms that disrupt cellular processes.

Antihypertensive Effects

The compound has been evaluated for its potential antihypertensive effects in animal models. The mechanism involves vasodilation and modulation of blood pressure-regulating hormones.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • Antimicrobial Activity Evaluation:
    A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Antihypertensive Study:
    In a controlled trial on hypertensive rats, administration of the compound resulted in a marked decrease in systolic blood pressure over a 24-hour period.
  • Anticancer Research:
    In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other benzothiadiazine derivatives:

Compound NameBiological Activity
2-[(1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]-N-(phenyl)acetamideAntimicrobial, Antihypertensive
2-(sulfonyl)-N-(trifluoromethyl)phenylacetamideAntiviral
2-(thio)-N-(alkoxyphenyl)acetamideAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer : A titanium-catalyzed hydroaminoalkylation protocol (as demonstrated for structurally similar acetamides) can be adapted. Key steps include coupling the benzothiadiazine sulfanyl moiety with the trifluoromethoxyphenylacetamide backbone under inert conditions. Purification via flash column chromatography (e.g., PE–MTBE gradients) is recommended for isolating intermediates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for the dioxo-benzothiadiazine ring) .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Methodological Answer : Design enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorescence-based protocols. For antidiabetic potential, evaluate glucose uptake in 3T3-L1 adipocytes, referencing methods from analogous benzothiadiazine derivatives .

Q. What in vitro toxicity screening methods are recommended for early-stage safety profiling?

  • Methodological Answer : Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines. Compare IC₅₀ values against structurally related acetamides, noting discrepancies in cytotoxicity thresholds (e.g., sulfonyl vs. sulfanyl substituents) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPR-17 or AKR1C3. Validate predictions with mutagenesis studies on key residues (e.g., Trp214 in AKR1C3) and compare with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Address bioavailability issues by analyzing metabolic stability (e.g., liver microsome assays) and plasma protein binding. For example, if in vitro potency does not translate in vivo, modify the formulation using PEGylated nanoparticles to enhance half-life .

Q. How can researchers design combinatorial therapies targeting glioblastoma using this compound?

  • Methodological Answer : Co-administer with temozolomide (TMZ) and assess synergy via Chou-Talalay analysis. Use orthotopic xenograft models to evaluate invasion suppression (e.g., MMP-2/9 inhibition) and validate via immunohistochemistry for pathway markers like mTOR or Akt .

Q. What advanced analytical methods quantify trace impurities during synthesis?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and ESI+ ionization. Calibrate against certified reference standards for sulfonic acid byproducts, ensuring limits of detection (LOD) <0.1% .

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